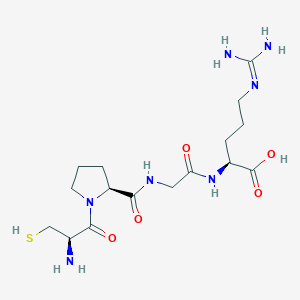
Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)-: is an organic compound with a complex structure that includes a benzaldehyde core substituted with a methoxy group and a phenylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)- typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable phenylpropyl derivative under controlled conditions. The reaction may require catalysts such as acids or bases and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Solvent extraction, crystallization, and purification steps are often employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or nucleophiles in the presence of catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s derivatives are explored for therapeutic applications. Its structural analogs may act as enzyme inhibitors or receptor modulators, contributing to the development of new medications.
Industry: In the industrial sector, Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)- is used in the manufacture of fragrances, flavorings, and specialty chemicals
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and phenylpropyl groups may enhance the compound’s binding affinity and specificity for certain biological targets, influencing various cellular pathways.
Comparison with Similar Compounds
Benzaldehyde, 4-methoxy-: A simpler analog with only a methoxy group substitution.
Benzaldehyde, 2-hydroxy-4-methoxy-: Contains an additional hydroxyl group, altering its reactivity and applications.
Benzaldehyde, 3-hydroxy-4-methoxy-: Another analog with different substitution patterns affecting its chemical behavior.
Uniqueness: Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)- stands out due to its complex structure, which combines multiple functional groups
Properties
CAS No. |
831171-87-0 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
4-methoxy-2-(2-oxo-3-phenylpropyl)benzaldehyde |
InChI |
InChI=1S/C17H16O3/c1-20-17-8-7-14(12-18)15(11-17)10-16(19)9-13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3 |
InChI Key |
SIIGCPITCIDEDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)CC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


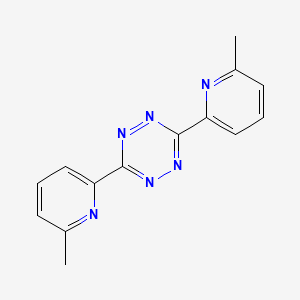
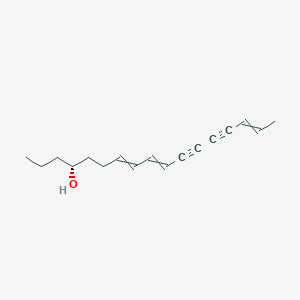
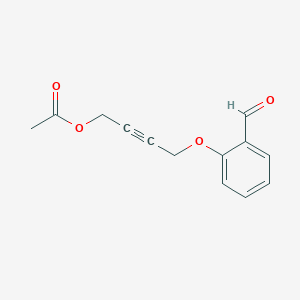
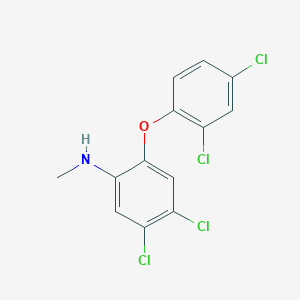
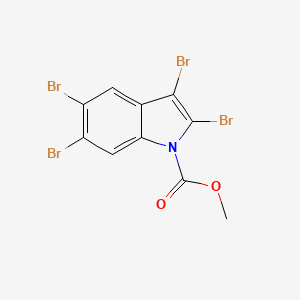
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)
![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
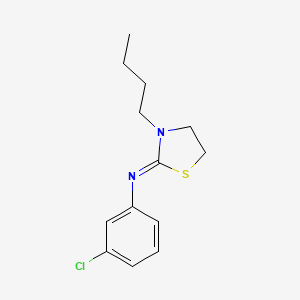
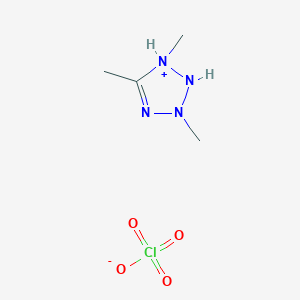
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)
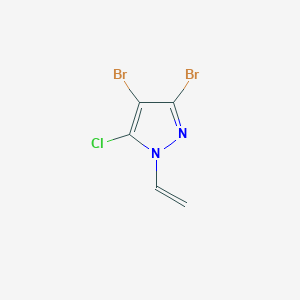
![10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14202528.png)
